2-Bromo-5-(trifluoromethoxy)benzamide
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Overview
Description
2-Bromo-5-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of bromine, trifluoromethoxy, and benzamide functional groups
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzamide typically involves the bromination of 5-(trifluoromethoxy)benzamide. One common method includes the use of bromine or a bromine source in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution on the benzene ring. Industrial production methods may involve more scalable and efficient processes, often utilizing automated systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:
5-Bromo-2-(trifluoromethoxy)aniline: Similar in structure but with an amine group instead of an amide.
2-Bromo-5-(trifluoromethyl)benzamide: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDOPMUIWOZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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